molecular formula C9H8FN3S B13705136 2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13705136
M. Wt: 209.25 g/mol
InChI Key: KHXVCJMLDXEICK-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-5-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the fluoromethylphenyl group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-chloro-5-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-iodo-5-methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities with enhanced properties.

Properties

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-(3-fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S/c1-5-2-6(4-7(10)3-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

KHXVCJMLDXEICK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NN=C(S2)N

Origin of Product

United States

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